Rocuronium Bromide is the bromide salt form of rocuronium, an intermediate-acting quaternary aminosteroid with muscle relaxant property. Rocuronium bromide competitively binds to the nicotinic receptor at the motor end plate, and antagonizes acetylcholine binding, which results in skeletal muscle relaxation and paralysis.
An androstanol non-depolarizing neuromuscular blocking agent. It has a mono-quaternary structure and is a weaker nicotinic antagonist than PANCURONIUM.
See also: Rocuronium (has active moiety).
Rocuronium bromide
CAS No.: 119302-91-9
Cat. No.: VC20753133
Molecular Formula: C32H53BrN2O4
Molecular Weight: 609.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119302-91-9 |
---|---|
Molecular Formula | C32H53BrN2O4 |
Molecular Weight | 609.7 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
Standard InChI | InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
Standard InChI Key | OYTJKRAYGYRUJK-FMCCZJBLSA-M |
Isomeric SMILES | CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES | CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Canonical SMILES | CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Overview and Clinical Applications
FDA Approved Indications
Rocuronium bromide injection is indicated for both inpatient and outpatient settings as an adjunct to general anesthesia . According to FDA documentation, its approved clinical applications include:
-
Facilitating both rapid sequence and routine tracheal intubation
-
Providing skeletal muscle relaxation during surgical procedures
-
Enabling skeletal muscle relaxation required for mechanical ventilation
These applications make rocuronium bromide an essential component of modern anesthetic practice, particularly in scenarios requiring prompt securing of the airway or controlled muscle relaxation during surgery.
Historical Development
Chemical Properties and Structure
Physical and Chemical Characteristics
Rocuronium bromide appears as an off-white to pale-yellow or slightly pink amorphous powder . It undergoes crystallization with a documented melting temperature range of 161-169°C . The compound exhibits good water solubility, with a solubility profile of approximately 100mg/mL, forming a clear, light yellow solution . This solubility characteristic is important for its formulation as an injectable pharmaceutical product and contributes to its rapid onset of action when administered intravenously.
Molecular Structure and Formula
The molecular formula of rocuronium bromide is C₃₂H₅₃BrN₂O₄, with a corresponding molecular weight of 609.68 g/mol . The compound's full chemical name is 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)pyrrolidinium bromide . Its structure incorporates an androstane skeleton with specific functional groups that contribute to its neuromuscular blocking properties and pharmacokinetic profile.
Property | Characteristic |
---|---|
Appearance | Off-white to pale-yellow or slightly pink amorphous powder |
Melting Point | 162-164°C |
Molecular Formula | C₃₂H₅₃BrN₂O₄ |
Molecular Weight | 609.68 g/mol |
Water Solubility | 100 mg/mL, clear, light yellow solution |
Stability | Hygroscopic |
Storage Requirements | Inert atmosphere, 2-8°C |
Alpha | D20 +18.7° (c = 1.03 in CHCl₃) |
Pharmacology
Mechanism of Action
Rocuronium bromide functions as a non-depolarizing neuromuscular blocking agent, acting through competitive antagonism at cholinergic receptors located at the motor end-plate . By competing with acetylcholine for these receptor sites, rocuronium prevents the normal depolarization of the motor end-plate, thereby inhibiting muscle contraction. This mechanism of action is reversible and can be antagonized by acetylcholinesterase inhibitors such as neostigmine and edrophonium . Unlike depolarizing agents, rocuronium does not cause an initial excitation of the muscle, leading to a more predictable response and fewer side effects.
Pharmacodynamics
The ED₉₅ (dose required to produce 95% suppression of the first mechanomyographic response of the adductor pollicis muscle to indirect supramaximal train-of-four stimulation of the ulnar nerve) for rocuronium bromide during opioid/nitrous oxide/oxygen anesthesia is approximately 0.3 mg/kg . Patient variability around this ED₉₅ dose suggests that 50% of patients will exhibit T1 depression of 91% to 97% . The onset and duration of neuromuscular blockade are dose-dependent, with higher doses producing more rapid onset and prolonged duration of effect.
Pharmacokinetics
Recent research has explored the pharmacokinetic and pharmacodynamic (PK-PD) modeling of rocuronium bromide in animal models. Studies using beagles have employed portable mass spectrometry for rapid detection of rocuronium concentrations in whole blood . The PK analysis has utilized compartmental modeling, with PD effects typically measured using train-of-four ratio (TOFR) and fitted using an inhibitory Emax model . These models help to characterize the relationship between plasma concentration and clinical effect, informing optimal dosing strategies and improving the precision of administration in diverse patient populations.
Clinical Usage
Dosage and Administration
Rocuronium bromide is administered intravenously, with dosing individualized based on patient characteristics and clinical requirements. According to FDA prescribing information, the recommended initial dose of rocuronium bromide, regardless of anesthetic technique, is 0.6 mg/kg . At this dose, neuromuscular block sufficient for intubation (80% block or greater) is attained in a median time of 1 minute (range: 0.4 to 6 minutes), with most patients having intubation completed within 2 minutes . Maximum blockade is typically achieved in less than 3 minutes.
A lower dose of 0.45 mg/kg may also be used, providing neuromuscular block sufficient for intubation in a median time of 1.3 minutes (range: 0.8 to 6.2 minutes) . This lower dose may be expected to provide approximately 22 minutes (range: 12 to 31 minutes) of clinical relaxation under opioid/nitrous oxide/oxygen anesthesia . Patients receiving this low dose who achieve less than 90% block (approximately 16% of patients) may experience a more rapid time to 25% recovery, around 12 to 15 minutes .
Rapid Sequence Intubation
For rapid sequence intubation, a critical procedure in emergency airway management, rocuronium bromide doses of 0.6 to 1.2 mg/kg provide excellent or good intubating conditions in most patients in less than 2 minutes . This rapid onset of action makes rocuronium a valuable alternative to succinylcholine in situations requiring urgent airway security, particularly when succinylcholine is contraindicated. Higher doses (0.9-1.2 mg/kg) can be administered under opioid/nitrous oxide/oxygen anesthesia without adverse effects to the cardiovascular system .
Maintenance Dosing
Indication | Dose (mg/kg) | Onset Time to 80% Block | Duration of Clinical Effect | Notes |
---|---|---|---|---|
Routine Intubation | 0.6 | 1 min (0.4-6 min) | 31 min (15-85 min) | Maximum blockade <3 min |
Routine Intubation (Low Dose) | 0.45 | 1.3 min (0.8-6.2 min) | 22 min (12-31 min) | Recovery may be faster in some patients |
Rapid Sequence Intubation | 0.6-1.2 | <2 min | Dose-dependent | Excellent to good intubating conditions |
Maintenance Dose | 0.1 | - | 12 min (2-31 min) | Administered at 25% recovery of T1 |
Maintenance Dose | 0.15 | - | 17 min (6-50 min) | Administered at 25% recovery of T1 |
Maintenance Dose | 0.2 | - | 24 min (7-69 min) | Administered at 25% recovery of T1 |
Research Findings
Recent Analytical Methods
Advances in analytical chemistry have enabled more precise and rapid quantification of rocuronium bromide in biological samples. A 2025 study published in Frontiers in Veterinary Science explored the application of a portable mass spectrometer for the rapid detection of rocuronium concentrations in whole blood from beagles . The analytical method validation followed International Council for Harmonisation guidelines, assessing specificity, linear range, limit of detection, limit of quantification, precision, accuracy, and stability .
This portable technology represents a significant advancement in the real-time monitoring of neuromuscular blocking agents, potentially allowing for more precise titration of these medications in clinical settings. The study utilized weighted least squares regression with a 1/x weighting factor and established strong linear relationships (R² ≥ 0.99) in their analytical method .
PK-PD Modeling Studies
Pharmacokinetic-pharmacodynamic (PK-PD) modeling of rocuronium bromide has been conducted using specialized software such as Phoenix WinNonlin . These models utilize compartmental modeling for PK analysis and train-of-four ratio (TOFR) as the PD effect, typically fitted using an inhibitory Emax model . The precision of estimated model parameters is considered acceptable when the coefficient of variation of estimated parameters is less than 20% .
Such modeling studies provide valuable insights into the relationship between drug concentration and clinical effect, potentially allowing for more precise dosing strategies in diverse patient populations. The preliminary nature of some recent studies, with limited sample sizes of four beagles, highlights the need for further research to validate findings and establish more robust models applicable to clinical practice .
Table 3: Comparison of Formulation A and Formulation B of Rocuronium Bromide
Parameter | Formulation A | Formulation B | P-value |
---|---|---|---|
Offset of Paralysis (seconds) | 293 (IQR 250-372) | 241 (IQR 220-263) | 0.48 |
Direction of Observed Difference | Longer offset | Shorter offset | - |
Statistical Significance | - | - | Not significant |
Clinical Implication | Contradicts initial clinical concerns | - | - |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume